molecular formula C17H13Cl3N2O5S B4561798 4-[(2,2,2-trichloroacetyl)amino]phenyl 3-[(4-nitrophenyl)thio]propanoate

4-[(2,2,2-trichloroacetyl)amino]phenyl 3-[(4-nitrophenyl)thio]propanoate

Cat. No.: B4561798
M. Wt: 463.7 g/mol
InChI Key: IQKROAOOVLCYLO-UHFFFAOYSA-N
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Description

4-[(2,2,2-trichloroacetyl)amino]phenyl 3-[(4-nitrophenyl)thio]propanoate is a useful research compound. Its molecular formula is C17H13Cl3N2O5S and its molecular weight is 463.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.961076 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Chiral Intermediates

Compounds with functionalities similar to "4-[(2,2,2-trichloroacetyl)amino]phenyl 3-[(4-nitrophenyl)thio]propanoate" have been used in asymmetric synthesis. For instance, asymmetric synthesis of chiral alcohols, like (S)-3-chloro-1-phenyl-1-propanol, utilizes microbial reductases, highlighting the compound's potential in producing enantiomerically pure substances that are valuable in pharmaceuticals (Choi et al., 2010).

Antimalarial Activity

Structurally similar compounds have been synthesized and evaluated for their antimalarial activities. Their structure-activity relationship studies have contributed to the development of new drugs against resistant strains of malaria, indicating the potential pharmaceutical applications of these compounds (Werbel et al., 1986).

Biological Activity of N-Dichloroacetyl Oxazolidines

N-Dichloroacetyl derivatives, related to the dichloroacetyl group in the compound, have shown latent herbicide safener properties, suggesting applications in agriculture for protecting crops against herbicidal damage (Li Ying-jia, 2013).

Antibacterial and Antifungal Activities

Derivatives of structurally related compounds have been synthesized and evaluated for their antibacterial and antifungal activities. This indicates the compound's potential use in developing new antimicrobial agents (Al-Kamali et al., 2014).

Photophysical Properties

Compounds bearing nitrophenyl and other substituents have been studied for their photophysical properties, suggesting applications in materials science, such as in the development of optical storage materials and sensors (Meng et al., 1996).

Properties

IUPAC Name

[4-[(2,2,2-trichloroacetyl)amino]phenyl] 3-(4-nitrophenyl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N2O5S/c18-17(19,20)16(24)21-11-1-5-13(6-2-11)27-15(23)9-10-28-14-7-3-12(4-8-14)22(25)26/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKROAOOVLCYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)OC(=O)CCSC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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